3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
3-Hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic indole-derived compound featuring a 4-nitrophenylacetate moiety attached to the indolinone core. This structure combines a hydroxyl group at position 3, a methyl group at position 1, and a 2-(4-nitrophenyl)-2-oxoethyl substituent, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-18-14-5-3-2-4-13(14)17(22,16(18)21)10-15(20)11-6-8-12(9-7-11)19(23)24/h2-9,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKLIBYIOFJUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137441 | |
| Record name | 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441746-25-4 | |
| Record name | 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441746-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of reactions including alkylation, cyclization, and oxidation to form the indole core structure. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 and the ketone moiety in the oxoethyl side chain are primary targets for oxidation:
Key Observations :
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Oxidation of the tertiary hydroxyl group proceeds selectively under mild conditions due to steric hindrance from the adjacent methyl group .
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Ozonolysis of the α,β-unsaturated ketone system generates carboxylic acid derivatives, useful for further functionalization.
Reduction Reactions
The nitro group on the phenyl ring and the ketone in the oxoethyl chain are reducible sites:
Key Observations :
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Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the ketone .
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Sodium borohydride reduces the ketone to a secondary alcohol, preserving the nitro functionality.
Substitution Reactions
The hydroxyl group and aromatic nitro group participate in nucleophilic substitution:
Key Observations :
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Phosphorus pentachloride efficiently converts the hydroxyl group to a chloride, enabling further coupling reactions .
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Nitro-to-thiol substitution requires harsh conditions but provides access to sulfur-containing analogs .
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated ketone system participates in cycloaddition:
Key Observations :
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The electron-deficient ketone acts as a dienophile in Diels-Alder reactions .
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Michael acceptors like ethyl cyanoacetate form stable adducts under mild basic conditions.
Acid/Base-Mediated Rearrangements
The indole core undergoes pH-dependent transformations:
Key Observations :
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Strong acids dehydrate the tertiary alcohol to form an α,β-unsaturated ketone .
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Epimerization at the hydroxyl-bearing carbon occurs under basic conditions, complicating stereochemical purity .
Photochemical and Thermal Reactions
Light- and heat-induced reactivity:
Key Observations :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that derivatives of indole compounds, including 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, exhibit promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively inhibited the growth of breast cancer cells by triggering apoptotic pathways .
1.2 Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the nitrophenyl group enhances its interaction with microbial enzymes, leading to increased potency against resistant strains .
1.3 Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have reported that the compound can protect against glutamate-induced toxicity in neuronal cell lines .
Material Science
2.1 Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in several studies, indicating potential efficiency improvements when incorporated into organic solar cells .
2.2 Fluorescent Sensors
Additionally, this indole derivative has been utilized in the development of fluorescent sensors for detecting metal ions. Its fluorescence properties change upon binding with specific ions, allowing for sensitive detection methods that can be applied in environmental monitoring and biomedical diagnostics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related indolinone derivatives, highlighting substituent effects on molecular properties and biological activity:
*Estimated based on (C16H12N2O5). †Predicted using nitro group’s contribution to logP. ‡Calculated from molecular formula (C16H12FNO3). §Reported in .
Key Observations:
3-Nitrophenyl (meta substitution) reduces resonance stabilization compared to the para-nitro derivative, which may alter binding affinity in biological systems . 4-Fluorophenyl provides moderate electron withdrawal, balancing lipophilicity and reactivity, as seen in CNS-targeting analogs .
3,4-Dimethoxyphenyl in 3hi2one-G4 enhances logP significantly, correlating with its selective binding to GIRK4 channels .
The absence of methoxy or methyl groups in the target compound likely reduces off-target effects compared to 3hi2one-G4 .
Research Findings and Data Gaps
- Analytical Data: HRMS and NMR profiles for 4-nitrophenyl derivatives () suggest diagnostic peaks for nitro groups (e.g., IR νmax ~1520 cm⁻¹ for NO2 stretch) .
- Unresolved Questions : The exact impact of para-nitro vs. meta-nitro positioning on bioactivity remains unclear. Further in vitro studies are needed to compare binding affinities across nitro-substituted analogs.
Biological Activity
3-Hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.31 g/mol. The compound features an indole ring system substituted with a hydroxy group and a nitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that indole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various pathogens:
| Pathogen | Activity |
|---|---|
| Mycobacterium tuberculosis | Antitubercular |
| Escherichia coli | Antibacterial |
| Staphylococcus aureus | Antibacterial |
| Candida albicans | Antifungal |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infectious diseases .
Anticancer Activity
Indole derivatives are also recognized for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines, showing promising results:
| Cell Line | IC50 (μM) |
|---|---|
| Caco-2 (Colorectal cancer) | 31.9 |
| A549 (Lung cancer) | 35.0 |
The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the indole ring can enhance or diminish anticancer activity. The presence of electron-withdrawing groups like nitro enhances cytotoxicity .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can contribute to their protective effects against cellular damage.
Case Studies
A notable study investigated the synthesis and biological evaluation of various indole derivatives, including compounds structurally related to this compound. The study highlighted their potential as dual-action agents against both microbial infections and cancer .
Q & A
Q. What are the common synthetic routes for preparing 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one?
The compound can be synthesized via Knoevenagel condensation , a method used to form α,β-unsaturated carbonyl derivatives. For example, reacting 1,3-dihydro-2H-indol-2-one derivatives with aldehyde/ketone precursors (e.g., 4-nitroacetophenone derivatives) under basic conditions (e.g., piperidine or ammonium acetate) yields the target compound. Reaction optimization includes solvent selection (e.g., ethanol or toluene) and temperature control (60–80°C) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Multimodal spectroscopic and crystallographic techniques are critical:
- 1H and 13C NMR spectroscopy : Assign peaks to verify the indole backbone, methyl group, and 4-nitrophenyl substituents.
- X-ray crystallography : Resolve the crystal lattice to confirm stereochemistry and bond angles, especially for the oxoethyl and nitrophenyl moieties .
- IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O–H) stretching frequencies .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific toxicity data are limited, Category 4 acute toxicity (oral, dermal, inhalation) is noted for structurally similar indole derivatives. Use PPE (gloves, goggles, lab coats) , work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. How can purity be assessed during synthesis?
Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Validate using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. For advanced purity checks, high-resolution mass spectrometry (HRMS) ensures molecular mass accuracy .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s molecular geometry and electronic properties?
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates optimized geometries, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO). Compare computed IR/NMR spectra with experimental data to validate accuracy. For solvation effects, include polarizable continuum models (PCM) .
Q. How can researchers address contradictory data in biological activity assays?
If cytotoxicity results vary (e.g., IC50 discrepancies), conduct dose-response studies across multiple cell lines (e.g., B16 melanoma, Vero) with triplicate measurements. Use ANOVA to assess statistical significance. Cross-validate with kinase inhibition assays (e.g., VEGFR-2) to correlate biological activity with structural features .
Q. What strategies optimize the synthesis of stereoisomers or tautomers of this compound?
For isomer separation, employ preparative TLC or column chromatography with silica gel and gradient elution (e.g., 5–20% ethyl acetate in hexane). Monitor isomer ratios via HPLC-PDA and confirm configurations using NOESY NMR or single-crystal XRD .
Q. How do physicochemical properties (LogP, PSA) influence its pharmacokinetic profile?
Determine LogP experimentally via shake-flask methods (octanol/water partitioning) or computationally using Molinspiration software. Polar surface area (PSA) impacts membrane permeability; values >90 Ų suggest poor absorption. Optimize bioavailability by modifying the nitrophenyl group or introducing hydrophilic substituents .
Methodological Notes
- Contradiction Management : If toxicity data conflict (e.g., acute toxicity vs. no observed effects), prioritize peer-reviewed biological assays over SDS entries lacking empirical data .
- Advanced Purification : For stubborn impurities, use recrystallization from ethanol/water mixtures or size-exclusion chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
